2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of thiadiazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often used in the development of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Preparation Methods
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the formation of the thiadiazole and thiazole rings. The synthetic route may include:
Formation of Thiadiazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and carbon disulfide under acidic conditions.
Formation of Thiazole Ring: This involves the reaction of α-haloketones with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole and thiazole rings through a sulfanyl linkage, followed by acetylation to form the acetamide group.
Chemical Reactions Analysis
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE can be compared with other similar compounds:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds containing the thiazole ring also show significant biological activities and are used in pharmaceuticals.
Sulfonamide Derivatives: These compounds have a sulfonamide group and are known for their antibacterial properties.
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS3/c1-9-13(11-6-4-3-5-7-11)17-14(22-9)16-12(20)8-21-15-19-18-10(2)23-15/h3-7H,8H2,1-2H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSIGFTVRWWWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NN=C(S2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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